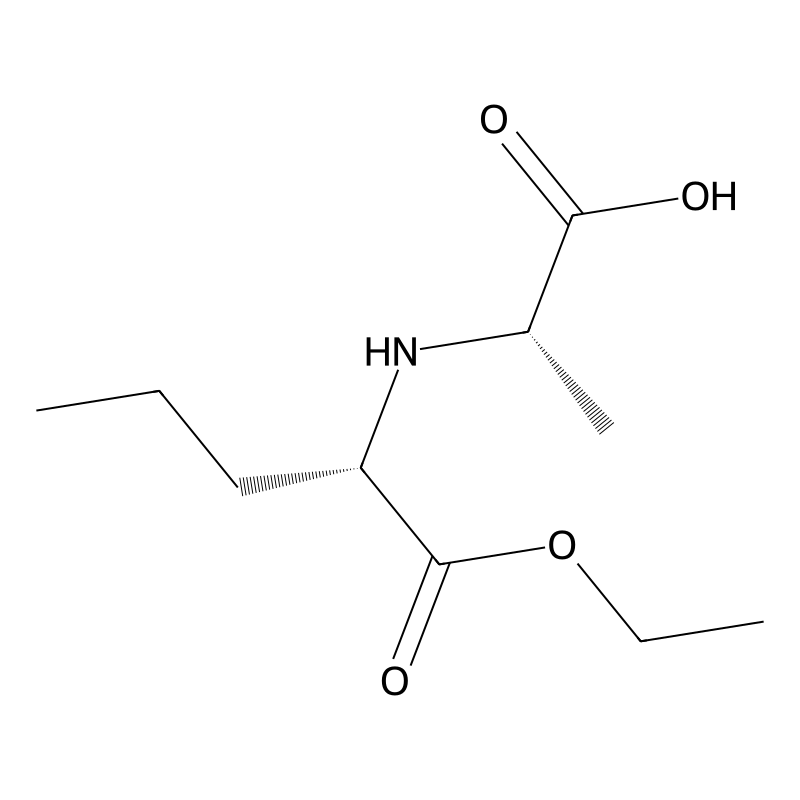

(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chelating Resin for Toxic Metal Ions Sequestration

Scientific Field: Environmental Chemistry

Summary: Researchers have developed a novel chelating resin called Tamarind Triazine Amino Propanoic Acid (TTAPA). This resin effectively sequesters toxic metal ions from industrial effluents, mitigating environmental pollution.

Methods: TTAPA is synthesized and immobilized on a solid support. It is then used as an adsorbent material in water treatment systems. The resin selectively binds to metal ions, removing them from contaminated water.

Amino Acid Analyzer for Biotherapeutics Research

Scientific Field: Biochemistry and Biotechnology

Summary: High-Speed Amino Acid Analyzer LA8080 AminoSAAYA, developed by Hitachi, enables accurate and precise analysis of amino acids. Researchers use it to study protein structures, peptide synthesis, and biotherapeutic development.

Methods: The analyzer employs liquid chromatography to separate and quantify amino acids in complex samples. It provides insights into protein composition, post-translational modifications, and protein folding.

Green Protocol for Sulfide Bond Formation

Scientific Field: Organic Chemistry

Summary: L-arginine, water, and oxygen are used to facilitate oxidative coupling of thiols into disulfides (S–S bond). Additionally, thiol–yne coupling produces vinyl sulfides (C–S bond) under nitrogen atmosphere.

Methods: L-arginine acts as a catalyst, promoting the desired reactions. Water and oxygen provide the necessary conditions for disulfide bond formation, while nitrogen prevents unwanted side reactions.

(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid is a chiral compound that belongs to the class of amino acids. Its structure features an ethoxy group and an oxopentanoyl moiety, making it a unique derivative of amino acids with potential applications in pharmaceuticals and biochemistry. The compound's stereochemistry is essential for its biological activity, as the (S) configuration often correlates with specific interactions at biological targets.

Research indicates that compounds similar to (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid exhibit diverse biological activities:

- Antioxidant Properties: Many amino acid derivatives have shown potential in scavenging free radicals, thus contributing to cellular protection against oxidative stress .

- Anticancer Activity: Some studies have suggested that amino acid derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

The synthesis of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid can be approached through several methods:

- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to construct the desired compound while maintaining stereochemistry.

- Asymmetric Synthesis: Employing chiral catalysts or reagents to ensure the formation of the (S) enantiomer during the synthesis process.

- Multi-step Synthesis: Involves several reactions including protection/deprotection steps to introduce the ethoxy and oxopentanoyl functionalities effectively.

(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid has potential applications in various fields:

- Pharmaceuticals: As a building block for designing new drugs targeting metabolic disorders or cancer.

- Biotechnology: In protein engineering, where modified amino acids can be incorporated into peptides and proteins for enhanced stability or activity.

Studies on the interactions of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid with biological targets are crucial for understanding its pharmacological potential:

- Binding Affinity: Investigating how well this compound binds to specific receptors or enzymes can provide insights into its efficacy as a drug candidate.

- Mechanism of Action: Understanding the biochemical pathways influenced by this compound can reveal its role in cellular processes and disease modulation.

Several compounds share structural similarities with (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid, which allows for comparative analysis:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| L-Alanine | Simple amino acid with a methyl group | Basic building block for proteins |

| L-Leucine | Branched-chain amino acid | Important for muscle protein synthesis |

| L-Valine | Another branched-chain amino acid | Plays a role in energy production |

| L-Cysteine | Contains a thiol group | Involved in redox reactions |

The uniqueness of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid lies in its ethoxy and oxopentanoyl substituents, which may confer distinct biochemical properties compared to simpler amino acids.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 3 of 5 companies with hazard statement code(s):;

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant